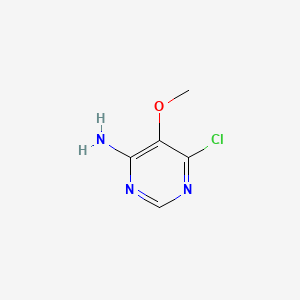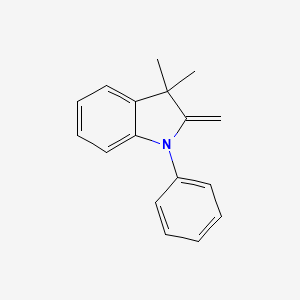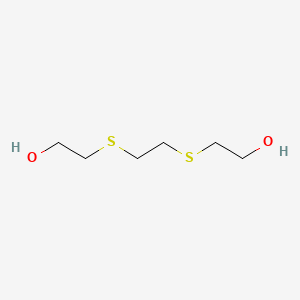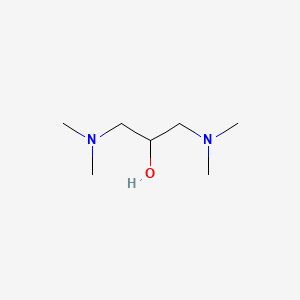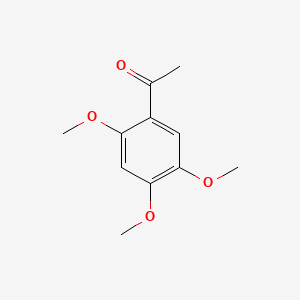
2,5-Dimethoxybenzoic acid
Overview
Description
2,5-Dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where two methoxy groups are attached to the benzene ring at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
2,5-Dimethoxybenzoic acid: primarily interacts with specific molecular targets within the body.
Pharmacokinetics:
These pharmacokinetic properties impact the compound’s bioavailability and overall efficacy .
Result of Action:
The molecular and cellular effects of This compound remain an area of ongoing investigation. It could potentially modulate cellular processes, gene expression, or signaling cascades, but further studies are necessary to confirm these hypotheses .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered substances, may influence the compound’s stability, efficacy, and overall action.
Biochemical Analysis
Biochemical Properties
2,5-Dimethoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It has been used as an intermediate in the synthesis of galbulimima alkaloid GB 13 . The compound interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for enzymes involved in methylation and demethylation processes, influencing the activity of these enzymes and the overall reaction pathway.
Cellular Effects
This compound has been shown to exhibit antifungal activity, particularly against postharvest pathogens of strawberry fruits . It inhibits spore germination and mycelial growth of fungi such as Botrytis cinerea and Rhizopus stolonifer. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal growth and development of fungal cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antifungal activity without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo oxidative deamination to produce metabolites such as 4-bromo-2,5-dimethoxybenzoic acid . These metabolic processes are facilitated by enzymes such as monoamine oxidase, which catalyzes the deamination reaction. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxybenzoic acid can be synthesized through several methods. One common method involves the formylation of 1,4-dimethoxybenzene to obtain 2,5-dimethoxybenzaldehyde, followed by reduction to 2,5-dimethoxybenzyl alcohol. The alcohol is then brominated to form 2-bromomethyl-1,4-dimethoxybenzene, which is finally reacted with magnesium or butyl lithium and carbon dioxide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of methyl 3,5-dimethoxybenzoate as a starting material. This compound undergoes a Friedel-Crafts alkylation reaction with isopropanol and chlorosulfonic acid in the presence of a sulfuric acid solution to produce 4-isopropyl-3,5-dimethoxybenzoic acid, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimethoxybenzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,5-Dimethoxybenzoic acid can be compared with other similar compounds, such as:
2,4-Dimethoxybenzoic acid: Similar in structure but with methoxy groups at the 2 and 4 positions.
Syringic acid: Contains additional hydroxyl groups and is found naturally in various plants.
2,5-Dimethylbenzoic acid: Has methyl groups instead of methoxy groups at the 2 and 5 positions.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
2,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJBTJMNTNCTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182164 | |
| Record name | 2,5-Dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2785-98-0 | |
| Record name | 2,5-Dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2785-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYB89V8QU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2,5-Dimethoxybenzoic acid and what is known about its geometry?
A1: this compound (C₉H₁₀O₄) has a nearly planar structure. The molecule features a benzene ring with a carboxylic acid group and two methoxy groups substituted at the 2 and 5 positions. Steric interactions influence the geometry, pushing the methyl groups and the carboxylic acid group slightly out of the plane of the benzene ring [].
Q2: Does this compound form hydrogen bonds?
A2: Yes, this compound exhibits an unusual intramolecular hydrogen bond. This bond forms between the oxygen atom of the methoxy group at the 2-position and the carboxylic acid group. The bond distances and angle have been determined as follows: O···O = 2.547(2) Å and O–H···O = 154(3)° [].
Q3: Can this compound be used as a starting material in organic synthesis?
A3: Yes, this compound serves as a versatile building block in organic synthesis. For example, it can be transformed into monoalkyl derivatives of 7,7,8,8-tetracyano-p-quinodimethane []. It can also be used in the synthesis of anthracene derivatives [], the phytoalexin orchinol [, ], and the Galbulimima alkaloid GB 13 [].
Q4: What is a key reaction this compound can undergo that is relevant to its use in synthesis?
A4: Reductive alkylation is a key reaction that this compound can undergo. This reaction is particularly useful for the synthesis of complex molecules. For instance, reductive alkylation with 2-(3',5'-dimethoxyphenyl)ethyl iodide is a key step in the synthesis of orchinol [].
Q5: Are there any applications of this compound in analytical chemistry?
A5: Yes, this compound can be used as a standard for the analysis of phenolic compounds in plants. A solid-phase extraction (SPE) procedure coupled with high-performance liquid chromatography (HPLC) has been developed to quantify this compound alongside other phenolics. This method enables researchers to investigate the accumulation of metabolites within various metabolic pathways, including the phenylpropanoid, shikimate, and polyketide pathways [].
Q6: Has this compound been found in natural sources?
A6: Yes, this compound has been isolated from the stems and leaves of Nauclea officinalis, a plant known for its medicinal properties [].
Q7: Have any metal complexes incorporating this compound been synthesized?
A7: While specific details are limited in the provided abstracts, one study mentions the synthesis and investigation of the physicochemical properties of a gadolinium(III) complex with this compound []. This suggests potential applications in areas like contrast agents or luminescent materials.
Q8: What is known about the biological activity of derivatives of this compound?
A8: Derivatives of this compound, particularly those containing the 1,3,4-oxadiazole moiety, have shown promising anticancer and antifungal activities. For example, compound 9i (2-(2,5-dimethoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole) exhibited significant activity against MDA231 breast cancer cells []. Additionally, this compound itself displays antifungal activity against postharvest strawberry fruit pathogens [].
Q9: Have any studies explored the potential of this compound metabolites to treat diseases?
A9: Yes, studies on mangiferin, a natural glucosyl xanthone, and its metabolites have revealed potential applications in treating hyperuricemia (high uric acid levels in the blood). While mangiferin itself has low oral bioavailability, its metabolite 1,3,6,7-tetrahydroxyxanthone (compound 2), synthesized using this compound as a starting material, exhibited significant inhibitory activity on xanthine oxidase, an enzyme involved in uric acid production []. Both mangiferin and compound 2 reduced serum urate levels in hyperuricemic mice, suggesting a potential therapeutic role for this compound-derived compounds in managing hyperuricemia [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




